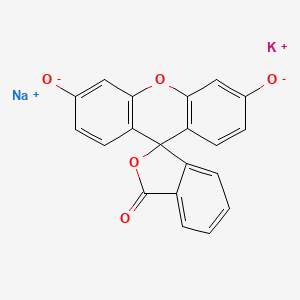

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-, potassium sodium salt

Beschreibung

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is a complex organic compound known for its unique structural properties. It is a derivative of fluorescein, a synthetic organic compound used as a fluorescent tracer in various applications. The compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom.

Eigenschaften

CAS-Nummer |

71701-20-7 |

|---|---|

Molekularformel |

C20H10KNaO5 |

Molekulargewicht |

392.4 g/mol |

IUPAC-Name |

potassium;sodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H12O5.K.Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |

InChI-Schlüssel |

HYAUTZFSPWTFKS-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt typically involves the condensation of phthalic anhydride with resorcinol in the presence of a dehydrating agent. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then neutralized with potassium and sodium hydroxides to form the potassium sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming a dihydro derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

Biology

In biological research, the compound is used as a fluorescent marker to study cellular processes, track the movement of molecules within cells, and visualize the structure of biological tissues.

Medicine

In medicine, it is used in diagnostic imaging to highlight structures in the body, such as blood vessels and organs, during procedures like angiography.

Industry

In industrial applications, the compound is used in the manufacturing of fluorescent inks, dyes, and paints. It is also used in the production of optical brighteners for textiles and paper.

Wirkmechanismus

The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the light energy and re-emits it at a longer wavelength, producing fluorescence. This property is utilized in various imaging and diagnostic techniques to visualize structures and processes that are otherwise invisible.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorescein: A closely related compound with similar fluorescent properties but without the spiro structure.

Eosin Y: Another fluorescent dye with a similar structure but different substituents on the aromatic rings.

Rhodamine B: A fluorescent dye with a different core structure but similar applications in imaging and diagnostics.

Uniqueness

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’,6’-dihydroxy-, potassium sodium salt is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structure enhances its stability and fluorescence efficiency compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.